![molecular formula C14H15BrN4O3S B2502122 4-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-(1H-1,2,4-triazol-5-yl)morpholine CAS No. 2224433-59-2](/img/structure/B2502122.png)
4-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-(1H-1,2,4-triazol-5-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-(1H-1,2,4-triazol-5-yl)morpholine” is a complex organic molecule that contains several functional groups. These include a bromophenyl group, an ethenyl group, a sulfonyl group, a 1,2,4-triazolyl group, and a morpholine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the bromine atom, a heavy halogen, could potentially influence the overall shape of the molecule due to its large size .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the bromophenyl group might undergo nucleophilic aromatic substitution reactions, while the ethenyl group could participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .Mécanisme D'action
Safety and Hazards
As with any chemical compound, handling “4-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-(1H-1,2,4-triazol-5-yl)morpholine” would require appropriate safety precautions. The specific risks and hazards would depend on various factors including the compound’s reactivity, toxicity, and potential for bioaccumulation .
Orientations Futures
The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as its interactions with biological systems. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .
Propriétés
IUPAC Name |
4-[(E)-2-(4-bromophenyl)ethenyl]sulfonyl-3-(1H-1,2,4-triazol-5-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O3S/c15-12-3-1-11(2-4-12)5-8-23(20,21)19-6-7-22-9-13(19)14-16-10-17-18-14/h1-5,8,10,13H,6-7,9H2,(H,16,17,18)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSSDASOZAFBEP-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1S(=O)(=O)C=CC2=CC=C(C=C2)Br)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(N1S(=O)(=O)/C=C/C2=CC=C(C=C2)Br)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-bromophenyl)ethenesulfonyl]-3-(1H-1,2,4-triazol-3-yl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{Thieno[3,2-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2502039.png)
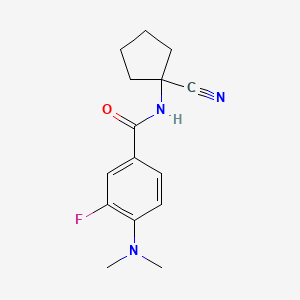
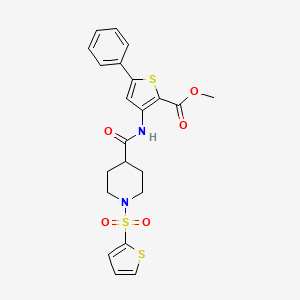
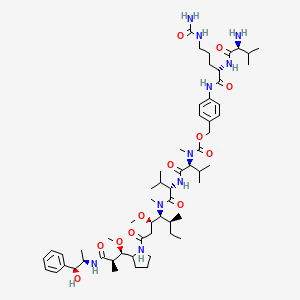
![4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2502044.png)
![N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![2-[3-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2502049.png)
![6-Tert-butyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2502050.png)

![4-[(4-Methoxyphenyl)sulfanyl]butanoic acid](/img/structure/B2502054.png)
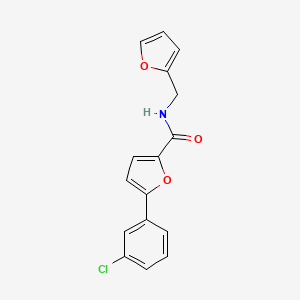
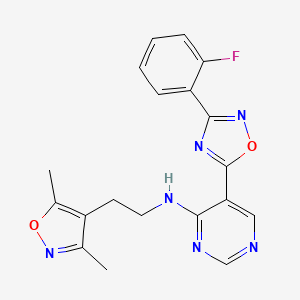
![3-bromo-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2502061.png)